A549 Lung Carcinoma Cell Line Cytotoxicity: 2,3-Difluoro Isomer Shows Enhanced Potency Relative to 5-Bromo-2,3-Difluoro Analog
In A549 lung carcinoma cell viability assays, 2-((2,3-difluorophenoxy)methyl)-1,3-dioxolane demonstrated an IC50 value of 5.2 µM, whereas the structurally related 5-bromo-2,3-difluorophenoxy analog exhibited an IC50 of 6.6 µM under comparable conditions . The 2,3-difluoro substitution pattern, lacking the heavy bromine atom, yields a 1.4 µM improvement in cytotoxic potency, translating to approximately 21% greater inhibitory activity in this specific cell line .
| Evidence Dimension | Cytotoxicity / Cell Viability Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.2 µM |
| Comparator Or Baseline | 2-((5-Bromo-2,3-difluorophenoxy)methyl)-1,3-dioxolane (IC50 = 6.6 µM) |
| Quantified Difference | ∆ = -1.4 µM (21% improvement in potency for the non-brominated target) |
| Conditions | A549 human lung carcinoma cell line; MTT or equivalent viability assay; vendor-reported screening data |
Why This Matters
For oncology-focused screening programs, the 1.4 µM potency advantage in A549 cells may influence hit prioritization decisions when selecting among difluorophenoxy-dioxolane scaffolds, though validation in independent assays is required.
